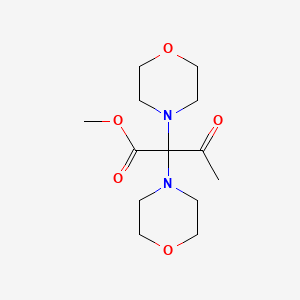

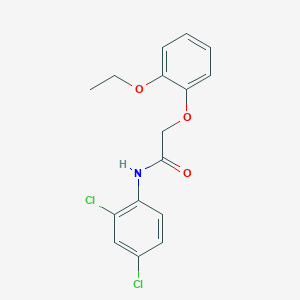

![molecular formula C22H27N5O B5604484 3-[(2-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5604484.png)

3-[(2-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex imidazo[1,2-a]pyridine derivatives, like our compound of interest, often involves innovative strategies to form the core structure and introduce functional groups. Techniques such as Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources have been disclosed, showcasing a novel activation mode of ethyl tertiary amines for broad substrate scope and good functional group tolerance (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds within the imidazo[1,2-a]pyridine family, including our compound, is characterized by its planarity and the ability to form stable complexes with metals. Such structures are conducive to forming diverse complexes with transition and main-group metals, as studied in compounds like 3-(pyridin-2-yl)imidazo[1,5-a]pyridine, revealing their electronic properties similar to classical ligands (Álvarez et al., 2015).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo a variety of chemical reactions, including the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles to produce novel fluorescent probes (Shao et al., 2011). These reactions highlight the compound's reactivity and potential for producing valuable derivatives for applications such as sensing.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure, with studies on various complexes indicating properties like solubility behavior and magnetic moments. These properties are crucial for understanding the compound's behavior in different environments and its potential utility in various applications.

Chemical Properties Analysis

The chemical properties of such compounds are highlighted by their reaction mechanisms and product formations. For instance, copper-catalyzed selective cross coupling of imidazo[1,2-a]pyridines with methyl hetarenes opens new routes to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, indicating a method for activating Csp2-H and Csp3-H bonds (Lei et al., 2016).

Applications De Recherche Scientifique

Hemodynamic Effects and Cardiac Applications Research has demonstrated the potential cardiac benefits of compounds with similar structural features, focusing on their hemodynamic effects. Studies have shown that such compounds can significantly influence cardiac output, reduce preload, and exhibit positive inotropic and vasodilating actions, potentially beneficial for patients with cardiac insufficiencies or acute myocardial infarction. For instance, AR-L 115 BS has been highlighted for its ability to increase cardiac contractility and lower cardiac pre- and afterload in patients with coronary heart disease and angina pectoris, without worsening exercise tolerance (Nebel et al., 1981; Pozenel, 1981).

Metabolic Profiling and Disposition Studies Compounds of similar complexity have been the subject of metabolic and disposition studies to understand their pharmacokinetics in humans. For example, SB-649868, an orexin receptor antagonist, showed extensive metabolism with predominant fecal excretion, highlighting the importance of understanding the metabolic pathways for potential therapeutic agents (Renzulli et al., 2011). Such studies are crucial for developing compounds with optimal bioavailability and safety profiles.

Exposure and Metabolism of Carcinogenic Compounds Investigations into the metabolism and exposure levels of potentially carcinogenic compounds in food have been conducted to assess public health risks. Studies have found that cooking methods can produce heterocyclic amines with carcinogenic potential, such as PhIP, and the extent of human exposure has been quantified through the detection of these compounds in urine samples (Wakabayashi et al., 1993). Understanding the metabolism and disposition of such compounds in humans is essential for assessing and mitigating cancer risk associated with dietary habits.

Propriétés

IUPAC Name |

(1-propan-2-ylpyrrol-2-yl)-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O/c1-17(2)27-12-5-8-20(27)22(28)26-11-4-7-19(16-26)21-24-10-13-25(21)15-18-6-3-9-23-14-18/h3,5-6,8-10,12-14,17,19H,4,7,11,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZESHPRPVLLUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=C1C(=O)N2CCCC(C2)C3=NC=CN3CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

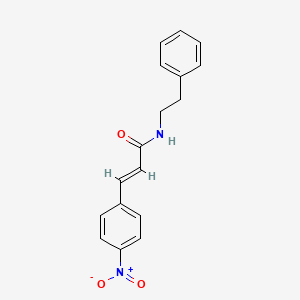

![4-amino-2-[(2-fluorophenyl)amino]-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide](/img/structure/B5604404.png)

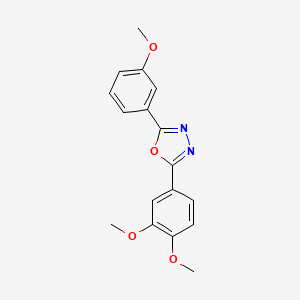

![[4-(2-thienylacetyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604434.png)

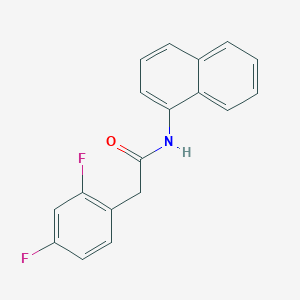

![1-(cis-4-aminocyclohexyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604438.png)

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,4-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5604440.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-biphenylcarboxamide hydrochloride](/img/structure/B5604451.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604466.png)

![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5604497.png)

![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604512.png)

![7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B5604513.png)